molecular formula C7H8OS B073904 Methyl phenyl sulfoxide CAS No. 1193-82-4

Methyl phenyl sulfoxide

Cat. No.: B073904
CAS No.: 1193-82-4
M. Wt: 140.2 g/mol
InChI Key: JXTGICXCHWMCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenyl sulfoxide is an organosulfur compound with the chemical formula CH₃SOC₆H₅. It is a low-melting white solid and an oxidized derivative of thioanisole. This compound is a prototypical chiral sulfoxide and has been prepared by asymmetric oxidation .

Mechanism of Action

Target of Action

Methyl phenyl sulfoxide (MPSO) is an organosulfur compound with the formula CH3S(O)C6H5 . It is an important pharmaceutical intermediate It has been used in the synthesis of various compounds, indicating its broad applicability in chemical reactions .

Mode of Action

It is known to be an oxidized derivative of thioanisole . As a prototypical chiral sulfoxide, it has been prepared by asymmetric oxidation

Biochemical Pathways

Mpso has been used in the synthesis of isotopically labelled 1, 3-dithiane, a useful labeled synthon . It has also been used in the synthesis of nelfinavir, a potent HIV-protease inhibitor . These applications suggest that MPSO may play a role in various biochemical pathways, particularly those involving sulfur-containing compounds.

Pharmacokinetics

Its physical properties such as a low melting point and boiling point , as well as its solubility, could influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in the synthesis of various compounds, it can be inferred that MPSO likely plays a role in facilitating certain chemical reactions, potentially influencing the structure and function of target molecules .

Action Environment

The action of MPSO can be influenced by environmental factors. For instance, MPSO should be stored at a temperature of 2-8°C . Exposure to moist air or water should be avoided . These factors can affect the stability and efficacy of MPSO. Additionally, MPSO is classified as a combustible solid, indicating that it should be kept away from open flames, hot surfaces, and sources of ignition .

Safety and Hazards

Methyl phenyl sulfoxide should not be released into the environment . It should not be flushed into surface water or sanitary sewer system . It is recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

Methyl phenyl sulfoxide is an important pharmaceutical intermediate . It has been used in the synthesis of various compounds and in studies on solvent-water partitioning . Its future directions could involve further exploration of its uses in the synthesis of other compounds and in different chemical reactions.

Biochemical Analysis

Biochemical Properties

It is known to be an important pharmaceutical intermediate . It has been used in the synthesis of various compounds, including isotopically labelled 1,3-dithiane, a useful labeled synthon , and nelfinavir, a potent HIV-protease inhibitor

Cellular Effects

It has been used in studies on solvent-water partitioning , suggesting that it may influence cellular processes related to solute transport and distribution

Molecular Mechanism

It is known to participate in the synthesis of various compounds , suggesting that it may interact with biomolecules and influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

One study showed that Methyl phenyl sulfoxide is partially transformed into methyl phenyl sulfone, thus evidencing Fe(IV) formation This suggests that the effects of this compound may change over time due to chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenyl sulfoxide can be synthesized through various methods. One common method involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is carried out in an aqueous medium at low temperatures to prevent overoxidation . Another method involves the use of hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide as oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of thioanisole using hydrogen peroxide in methanol or other suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Methyl phenyl sulfone.

    Reduction: Thioanisole.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

Methyl phenyl sulfoxide is unique among sulfoxides due to its chiral nature and its ability to undergo asymmetric oxidation. Similar compounds include:

This compound stands out due to its balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.

Properties

IUPAC Name

methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTGICXCHWMCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870860
Record name (+/-)-(Methylsulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS]
Record name Methyl phenyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.02 [mmHg]
Record name Methyl phenyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1193-82-4
Record name Methyl phenyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylsulfinyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-(Methylsulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylsulphinyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of iodoxybenzoic acid (3.7 g, 13.2 mmol, 1.1 eq) in 100:1 CHCl3/H2O (25 mL) was added tetraethylammonium bromide (TEAB) (126 mg, 5 mol %), followed by the addition of p-tolyl sulfide (1.66 g, 12 mmol) in one portion. The mixture was stirred at room temperature for approximately 30 minutes until consumption of sulfide was observed (TLC, hexanes/EtOAc 1/1). The residual solids were removed by filtration and washed with CHCl3 (40 mL). The combined filtrate was washed successively with saturated aq. NaHCO3 (30 mL), saturated aq. NaCl (30 mL), dried over sodium sulfate, and concentrated to provide the crude product. Purification by silica gel column chromatography (50% hexanes/EtOAc elution) afforded the title compound (1.68 g, yield 91%). 1H NMR (300 MHz, CDCl3) δ 7.52 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 2.71 (s, 3H), 2.42 (s, 3H); ESI-MS m/z 154.7 (M+H)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
CHCl3 H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
126 mg
Type
catalyst
Reaction Step Five
Yield
91%

Synthesis routes and methods II

Procedure details

Methyl phenyl sulphide (20 g, 161.03 mmol) was added to a mixture of methanol (100 ml) and water (20 mL). NBS (34.39 g, 1.2 eq) was added in portions maintaining the temperature between 0° and 5° C. The mixture was stirred at the same temperature until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 (10%, 60 ml). The pH of the resulting reaction mixture was adjusted to a value between 7 and 8 with saturated NaHCO3 solution. The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C. The residue was extracted with dichloromethane (2×125 mL). The combined organic layer was washed with water (2×125 mL) and concentrated to ⅓ of the volume. Heptane (20 mL) was added and then removed by distillation to give 21.64 g (95.9%) of the desired product as colourless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
34.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.9%

Synthesis routes and methods III

Procedure details

A solution of thioanisole (2.48 g, 20 mmol) in methanol (100 mL) in a 250-mL flask was cooled in an ice bath. Stabilized BrCl solution (15 wt. % solution, 18 mL, ~28 mmol) was then added dropwise, with stirring. After the addition, the ice bath was removed, the reaction mixture was allowed to stand at room temperature and the progress of the reaction was monitored by gas chromatography (GC). In less than one hour, the starting material was totally converted to product and the orange-reddish solution turned light yellow. The reaction mixture was quenched with a few drops of sodium sulfite solution, diluted with ethylene dichloride (EDC, 100 mL), and washed with water (100 mL). After phase separation, the colorless organic layer was dried (Na2SO4) and concentrated under reduced pressure to furnish 2.44 g (~87% yield) of methyl phenyl sulfoxide as a colorless oil. GC analysis indicated the presence of ~2% of the corresponding sulfone.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of methyl-phenyl-sulphide (6.2 g) in water (2 ml) and dioxane (98 ml), stirred at 20° C. (external bath), sodium hypochlorite (88.69 g, titre 4.19%, pH 12.5) is added in 30 minutes.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl phenyl sulfoxide
Reactant of Route 2
Reactant of Route 2
Methyl phenyl sulfoxide
Reactant of Route 3
Reactant of Route 3
Methyl phenyl sulfoxide
Reactant of Route 4
Reactant of Route 4
Methyl phenyl sulfoxide
Reactant of Route 5
Reactant of Route 5
Methyl phenyl sulfoxide
Reactant of Route 6
Methyl phenyl sulfoxide
Customer
Q & A

Q1: What is the molecular formula and weight of methyl phenyl sulfoxide?

A1: this compound has a molecular formula of C7H8OS and a molecular weight of 140.20 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. These techniques provide information about its functional groups, bonding patterns, and electronic structure. [, , , ]

Q3: Can this compound act as a catalyst in organic reactions?

A4: While this compound is more commonly used as a reagent or chiral auxiliary, it can also participate in catalytic cycles. For example, it can catalyze the monomerization of an oxorhenium(V) dimer, enhancing the rate of oxygen atom transfer reactions from sulfoxides to triarylphosphines. []

Q4: How is this compound used in asymmetric synthesis?

A5: (S)-(-)-Methyl phenyl sulfoxide serves as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center enables the creation of new stereogenic centers with high selectivity. This property finds application in synthesizing complex molecules like the HIV-protease inhibitor, nelfinavir. [, ]

Q5: How can this compound be oxidized?

A6: this compound can be oxidized to methyl phenyl sulfone using various oxidants like hydrogen peroxide (H2O2), often in the presence of catalysts like sodium molybdate or oxorhenium(V) complexes. [, ] This reaction can also be achieved photocatalytically using modified Cu2O crystals under blue LED irradiation. []

Q6: Can this compound be reduced back to its sulfide form?

A7: Yes, this compound can be reduced back to methyl phenyl sulfide. One method involves using dimethyl sulfoxide reductase from Rhodobacter sphaeroides f.s. denitrificans, which exhibits enantioselectivity, preferentially reducing the (S)-sulfoxide enantiomer. [] Iron-catalyzed reduction using phenylsilane or polymethylhydrosiloxane as reducing agents is another effective approach. []

Q7: Can this compound be used to synthesize polymers?

A8: Yes, this compound serves as a precursor for synthesizing poly(phenylene sulfide) (PPS). One method involves its oxidative polymerization in triflic acid, leading to the formation of a poly(sulfonium cation) intermediate, which subsequently undergoes an SN2 reaction with pyridine to yield high-molecular-weight PPS. [, ]

Q8: Can this compound be incorporated into metal-organic frameworks?

A9: Yes, this compound can coordinate to lanthanide ions within metal-organic frameworks (MOFs). This has been demonstrated by incorporating it into europium(III) complexes immobilized on pyridyl-functionalized MCM-41 silica. The resulting materials exhibit luminescence properties influenced by the interaction between the MOF and the sulfoxide ligand. []

Q9: How is this compound used to study reaction mechanisms?

A10: this compound is a valuable probe compound for investigating the mechanisms of oxidation reactions, particularly in distinguishing between hydroxyl radical (•OH) and ferryl ion (Fe(IV)) pathways. Its distinct reaction products with each oxidant allow for their identification in complex reaction systems. For example, it has been used to investigate the mechanism of persulfate activation by iron-char composites and the role of Fe(IV) in this process. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.